molecular formula C9H6O4 B1580894 5-Carboxyphthalide CAS No. 4792-29-4

5-Carboxyphthalide

Cat. No. B1580894
Key on ui cas rn: 4792-29-4
M. Wt: 178.14 g/mol
InChI Key: QTWUWCFGWYYRRL-UHFFFAOYSA-N
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Patent
US06703516B2

Procedure details

To 800 ml of fuming sulfuric acid, containing about 27% of SO3, 260 g (1.56 m) of terephthalic acid are added, under stirring, in 15 minutes and without exceeding the temperature of 25° C. To the thick suspension thus obtained, 120 g (1.33 m) of 1,3,5-trioxane are added under stirring without exceeding the temperature of 35° C., then stirring is continued for 20-30 minutes without cooling, whereby the temperature of the mixture rises to 45-50° C. The mixture is heated to 120° C. and it is noted that, already at 90° C., the mass becomes clear whilst at 120° C. a light exothermia is observed which brings the temperature to 135-140° C. The mixture is kept 6 hour under stirring at this temperature, then it is cooled to 20° C. and poured in 3000 g of coushed ice without exceeding the temperature of 25° C. To the mixture thus obtained, a 15% w/w solution of sodium hydroxide is added to a pH≡6 (about 6500-7000 ml thereof are needed), by keeping the temperature at 35-40° C. by water-cooling, then a 5% w/w solution of sodium hydroxide is added thereto at the temperature of 35-40° C. up to pH≡8 (about 300 ml are needed). The solid is removed by filtration on Dicalite® in a buchner and washed with water. To the filtered solution thus obtained, 35% hydrochloric acid is added up to pH≡1 (requiring about 1600-1800 ml of 35% HCl) and the suspension thus obtained is heated to 35° C. The solid is filtered, washed 3 times with 500 ml of deionized water at 40° C. and suspended in 1000 ml of deionized water. The suspension is heated under stirring at 50-55° C. and kept 1 hour under these conditions, then it is hot filtered. The solid is washed with deionized water and dried in vacuo at 50° C. to constant weight. Thus, 180 g of light-brown coloured 5-carboxyphthalide with a purity (HPLC) >95% are obtained.
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1700 (± 100) mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
3000 g
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([OH:17])(=[O:16])[C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1.O1COCO[CH2:19]1.[OH-].[Na+].Cl>O>[C:11]([C:10]1[CH:14]=[C:15]2[C:7](=[CH:8][CH:9]=1)[C:6](=[O:17])[O:16][CH2:19]2)([OH:13])=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
260 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
O1COCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1700 (± 100) mL
Type
reactant
Smiles
Cl
Step Six
Name
ice
Quantity
3000 g
Type
solvent
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
under stirring, in 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the temperature of 25° C
CUSTOM
Type
CUSTOM
Details
To the thick suspension thus obtained
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
the temperature of 35° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 20-30 minutes
Duration
25 (± 5) min
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
CUSTOM
Type
CUSTOM
Details
rises to 45-50° C
CUSTOM
Type
CUSTOM
Details
already at 90° C.
CUSTOM
Type
CUSTOM
Details
becomes clear whilst at 120° C.
CUSTOM
Type
CUSTOM
Details
to 135-140° C
WAIT
Type
WAIT
Details
The mixture is kept 6 hour
Duration
6 h
STIRRING
Type
STIRRING
Details
under stirring at this temperature
TEMPERATURE
Type
TEMPERATURE
Details
it is cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
the temperature of 25° C
CUSTOM
Type
CUSTOM
Details
To the mixture thus obtained
CUSTOM
Type
CUSTOM
Details
at 35-40° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
at the temperature of 35-40° C.
CUSTOM
Type
CUSTOM
Details
The solid is removed by filtration on Dicalite® in a buchner
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
To the filtered solution thus obtained
CUSTOM
Type
CUSTOM
Details
the suspension thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
is heated to 35° C
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed 3 times with 500 ml of deionized water at 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated
STIRRING
Type
STIRRING
Details
under stirring at 50-55° C.
WAIT
Type
WAIT
Details
kept 1 hour under these conditions
Duration
1 h
WASH
Type
WASH
Details
The solid is washed with deionized water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C. to constant weight

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)(O)C=1C=C2COC(=O)C2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 180 g
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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